molecular formula C16H12Cl2N4S B12044319 1-(1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea

1-(1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea

Cat. No.: B12044319
M. Wt: 363.3 g/mol
InChI Key: WLYSDSBFLJUQLW-UHFFFAOYSA-N
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Description

1-(1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea is a compound of significant interest in the field of organic chemistry. It is characterized by the presence of a pyrazole ring substituted with two 4-chlorophenyl groups and a thiourea moiety. This compound is known for its diverse applications in scientific research, particularly in the areas of medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-(1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea typically involves the reaction of 1,3-bis(4-chlorophenyl)thiourea with appropriate reagents under controlled conditions. One common method includes the use of triethylamine and 1-hydroxy-3H-benz[d][1,2]iodoxole-1,3-dione in N,N-dimethyl-formamide, followed by the addition of formic acid hydrazide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea undergoes various chemical reactions, including:

Scientific Research Applications

1-(1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activities, including antibacterial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea involves its interaction with molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H12Cl2N4S

Molecular Weight

363.3 g/mol

IUPAC Name

[2,5-bis(4-chlorophenyl)pyrazol-3-yl]thiourea

InChI

InChI=1S/C16H12Cl2N4S/c17-11-3-1-10(2-4-11)14-9-15(20-16(19)23)22(21-14)13-7-5-12(18)6-8-13/h1-9H,(H3,19,20,23)

InChI Key

WLYSDSBFLJUQLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)NC(=S)N)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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